molecular formula C9H12ClN3 B11778010 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11778010
M. Wt: 197.66 g/mol
InChI Key: QOHVRNOWUSRENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole ring substituted with two methyl groups and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions, followed by methylation and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzo[d]imidazol-2-amine
  • 1,3-Dimethyl-1H-benzo[d]imidazol-2-amine
  • 1,7-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Uniqueness

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and an amine group provides distinct properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1,7-dimethylbenzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H

InChI Key

QOHVRNOWUSRENA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.